![molecular formula C12H15ClO3 B14787017 Methyl 2-[3-(chloromethyl)phenoxy]butanoate](/img/structure/B14787017.png)
Methyl 2-[3-(chloromethyl)phenoxy]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE is an organic compound that belongs to the class of phenoxyalkanoates. This compound is characterized by the presence of a phenoxy group attached to a butanoate backbone, with a chloromethyl substituent on the phenyl ring. The ®-configuration indicates that the compound is optically active and exists in a specific enantiomeric form.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-(chloromethyl)phenol with an appropriate base to form the phenoxy intermediate.
Esterification: The phenoxy intermediate is then reacted with ®-2-bromobutanoic acid methyl ester under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of ®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE may involve large-scale esterification processes using continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenoxybutanoates.
Oxidation: Formation of quinones or phenolic derivatives.
Reduction: Formation of the corresponding alcohol.
Applications De Recherche Scientifique
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may also interact with hydrophobic pockets in target molecules, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-METHYL 2-(3-(BROMOMETHYL)PHENOXY)BUTANOATE: Similar structure but with a bromomethyl group instead of a chloromethyl group.
®-METHYL 2-(3-(METHYLOXY)PHENOXY)BUTANOATE: Similar structure but with a methyloxy group instead of a chloromethyl group.
Uniqueness
®-METHYL 2-(3-(CHLOROMETHYL)PHENOXY)BUTANOATE is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. The ®-configuration also contributes to its specific interactions with chiral environments in biological systems.
Propriétés
Formule moléculaire |
C12H15ClO3 |
|---|---|
Poids moléculaire |
242.70 g/mol |
Nom IUPAC |
methyl 2-[3-(chloromethyl)phenoxy]butanoate |
InChI |
InChI=1S/C12H15ClO3/c1-3-11(12(14)15-2)16-10-6-4-5-9(7-10)8-13/h4-7,11H,3,8H2,1-2H3 |
Clé InChI |
CCBFKLAXBHOJBI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC)OC1=CC=CC(=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-([1,1'-Biphenyl]-4-yl)imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B14786946.png)
![6-(4-methylpyrrolidin-3-yl)-1-(oxan-4-yl)-5H-pyrazolo[3,4-d]pyrimidin-4-one;hydrochloride](/img/structure/B14786954.png)
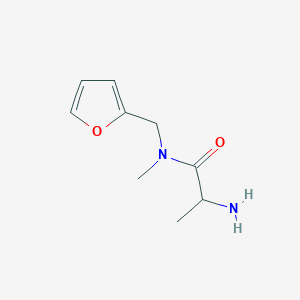

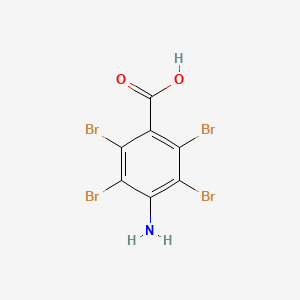
![tert-butyl N-[1-(2-fluoro-6-nitrophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14786976.png)
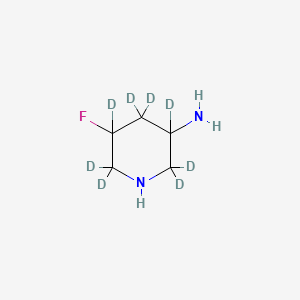
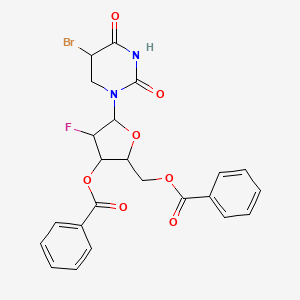
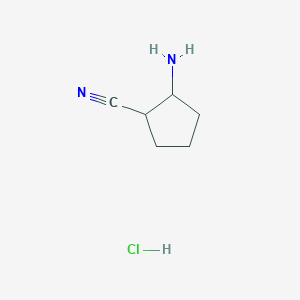
![(3R)-5-methoxy-4-[(2R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-ol](/img/structure/B14786992.png)

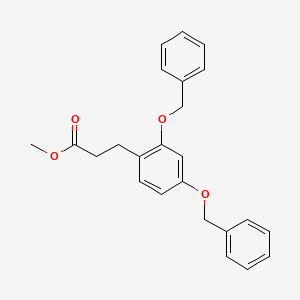
![2-[[3-(3-Fluoro-4-iodophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B14787038.png)
![6-(4-methoxyphenyl)-2-methyl-2,5,6,7,8,8a-hexahydro-1H-imidazo[1,2-a]pyrazin-3-one;hydrochloride](/img/structure/B14787049.png)
